molecular formula C19H18F3N3OS B11053290 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11053290
M. Wt: 393.4 g/mol
InChI Key: MXIRYBKJWGCJOI-UHFFFAOYSA-N
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Description

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amido-nitriles with suitable reagents can yield the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Certain functional groups within the compound can be reduced.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl groups.

Scientific Research Applications

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based drugs.

    Phenyl Ureas: Compounds with phenyl and urea groups, used in various pharmaceutical applications.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, known for their enhanced stability and reactivity.

Uniqueness

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of its structural features. The presence of the thiazole ring, phenyl group, and trifluoromethyl group in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.4 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H18F3N3OS/c1-18(2)12-23-17(27-18)25(16(26)24-14-8-4-3-5-9-14)15-10-6-7-13(11-15)19(20,21)22/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

MXIRYBKJWGCJOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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